![molecular formula C17H19ClFN3O B2876265 2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone CAS No. 2309712-43-2](/img/structure/B2876265.png)
2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone is a chemical compound with potential applications in scientific research. This compound is also known as CFM-2, and it is a selective inhibitor of the protein kinase C (PKC) isoform, PKCθ. PKCθ is a key regulator of T-cell activation, and CFM-2 has been shown to inhibit T-cell activation in vitro and in vivo. In
Scientific Research Applications
CFM-2 has potential applications in scientific research related to T-cell activation and immune response. It has been shown to inhibit T-cell activation in vitro and in vivo, and it has been used to study the role of PKCθ in T-cell signaling pathways. CFM-2 has also been used to investigate the effects of PKCθ inhibition on autoimmune diseases and transplant rejection. In addition, CFM-2 has been used as a tool compound to study the function of PKCθ in other cell types, such as neurons and cancer cells.
Mechanism of Action
CFM-2 is a selective inhibitor of PKCθ, which is a member of the PKC family of serine/threonine kinases. PKCθ is primarily expressed in T-cells and plays a key role in T-cell activation and function. CFM-2 binds to the ATP-binding pocket of PKCθ and inhibits its activity. This results in the inhibition of T-cell activation and cytokine production.
Biochemical and Physiological Effects:
CFM-2 has been shown to inhibit T-cell activation and cytokine production in vitro and in vivo. It has also been shown to reduce the severity of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA), in animal models. CFM-2 has also been shown to prolong allograft survival in animal models of transplant rejection. In addition, CFM-2 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
CFM-2 is a selective inhibitor of PKCθ, which makes it a useful tool compound for studying the function of PKCθ in T-cells and other cell types. It is also a relatively stable compound, which makes it easy to handle and store. However, CFM-2 has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some labs. In addition, CFM-2 has some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on CFM-2. One direction is to investigate the effects of PKCθ inhibition on other cell types, such as cancer cells and neurons. Another direction is to develop more selective inhibitors of PKCθ, which may have fewer off-target effects. In addition, CFM-2 and other PKCθ inhibitors may have potential therapeutic applications in autoimmune diseases, transplant rejection, and other immune-related disorders. Further research is needed to explore these potential applications.
Synthesis Methods
The synthesis of CFM-2 involves several steps, including the reaction of 2-chloro-6-fluoroacetophenone with 4-(3-methylimidazol-4-yl)piperidine, followed by reduction with sodium borohydride. The final product is obtained by acylation with ethyl chloroformate. The synthesis of CFM-2 has been described in detail in several publications, and it is considered to be a reliable and reproducible method.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O/c1-21-11-20-10-16(21)12-5-7-22(8-6-12)17(23)9-13-14(18)3-2-4-15(13)19/h2-4,10-12H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVODCMZVQZCGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.